
8-(Aminomethyl)quinolin-4-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Aminomethyl)quinolin-4-aminedihydrochloride is a versatile chemical compound with a unique structure that allows for various applications in scientific research. It is known for its utility in drug synthesis and biological studies, making it a valuable tool for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Aminomethyl)quinolin-4-aminedihydrochloride typically involves the nitration of quinoline to produce a mixture of 5- and 8-nitro derivatives. These derivatives are then separated by distillation and sublimation. The 8-nitro isomer is reduced using tin powder in the presence of hydrochloric acid to yield the amine . Another method involves the amination of 8-chloroquinoline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are likely applied to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
8-(Aminomethyl)quinolin-4-aminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as tin powder and hydrochloric acid.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction typically produces amines.
Aplicaciones Científicas De Investigación
8-(Aminomethyl)quinolin-4-aminedihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 8-(Aminomethyl)quinolin-4-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine functional group allows it to form amides and serve as a directing group in organic synthesis. This property makes it a powerful tool in C–H bond activation and functionalization .
Comparación Con Compuestos Similares
Similar Compounds
8-Aminoquinoline: A structurally analogous compound with similar applications in drug synthesis and biological studies.
8-Hydroxyquinoline: Another related compound known for its use in various chemical and biological applications.
Uniqueness
8-(Aminomethyl)quinolin-4-aminedihydrochloride stands out due to its unique structure, which allows for a broader range of applications and more efficient reactions compared to its analogs. Its versatility in scientific research makes it a valuable compound for various fields.
Propiedades
Fórmula molecular |
C10H13Cl2N3 |
|---|---|
Peso molecular |
246.13 g/mol |
Nombre IUPAC |
8-(aminomethyl)quinolin-4-amine;dihydrochloride |
InChI |
InChI=1S/C10H11N3.2ClH/c11-6-7-2-1-3-8-9(12)4-5-13-10(7)8;;/h1-5H,6,11H2,(H2,12,13);2*1H |
Clave InChI |
RGBJLNARNOISJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)C(=CC=N2)N)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


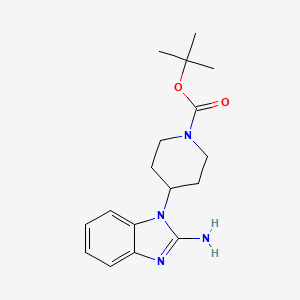
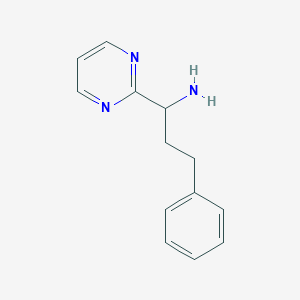
![5-(Methylsulfanyl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B15315011.png)
![4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B15315027.png)
![Ethyl 6-methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B15315035.png)
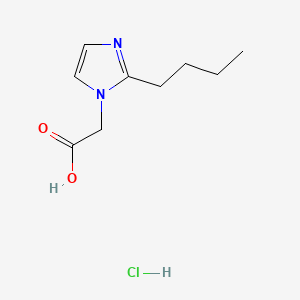
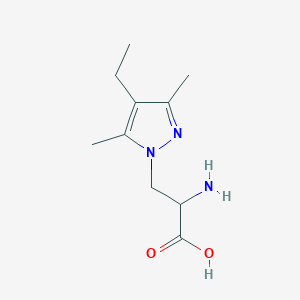
![5-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]pentanamidehydrochloride](/img/structure/B15315045.png)
![1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B15315048.png)


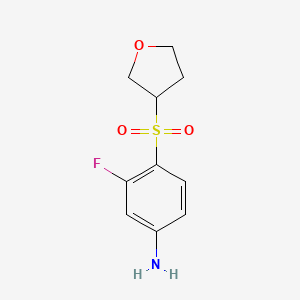
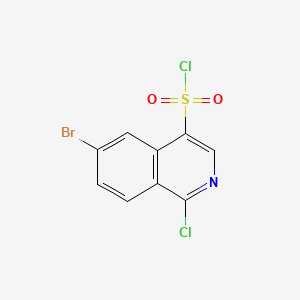
![Tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15315090.png)
